thieno[2,3-f][1]benzothiol-4-yl acetate
Description
Thieno[2,3-f][1]benzothiol-4-yl acetate (CAS: 31937-00-5) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₈O₂S₂ and a molecular weight of 248.32 g/mol . Its structure consists of a benzothiol ring fused to a thiophene moiety (thieno[2,3-f] system), with an acetate ester group at the 4-position. This compound is also identified by alternative names such as Acetic acid 1,5-dithia-s-indacen-4-yl ester and Benzo[1,2-b:4,5-b']dithiophene-2-ol, acetate .
Properties
CAS No. |
31937-00-5 |
|---|---|
Molecular Formula |
C12H8O2S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
thieno[2,3-f][1]benzothiol-4-yl acetate |
InChI |
InChI=1S/C12H8O2S2/c1-7(13)14-11-9-3-5-15-10(9)6-8-2-4-16-12(8)11/h2-6H,1H3 |
InChI Key |
DGANHODTSBSIED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=C1C=CS3)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno2,3-fbenzothiol-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and acetic anhydride under acidic conditions to form the desired product . Another approach includes the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .
Industrial Production Methods
Industrial production of thieno2,3-fbenzothiol-4-yl acetate may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thieno2,3-fbenzothiol-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted thienobenzothiol-4-yl acetate derivatives.
Scientific Research Applications
Thieno2,3-fbenzothiol-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of thieno2,3-fbenzothiol-4-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Table 2: Physical and Spectroscopic Properties
Biological Activity
Thieno[2,3-f]benzothiol-4-yl acetate is an organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Thieno[2,3-f]benzothiol-4-yl acetate features a unique bicyclic structure that integrates thieno and benzothiol functionalities. Its molecular formula is C₁₃H₉OS₂, with a molecular weight of approximately 248.3 g/mol. The compound's structure contributes to its distinct chemical and biological properties, making it a subject of interest in various research domains.
Biological Activities
Research has identified several notable biological activities associated with thieno[2,3-f]benzothiol-4-yl acetate:
- Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated its potential to reduce oxidative damage in cellular models.
- Anti-inflammatory Properties : Thieno[2,3-f]benzothiol-4-yl acetate has been shown to inhibit key inflammatory pathways, suggesting its utility in managing conditions characterized by chronic inflammation.
- Antidiabetic Effects : Preliminary studies indicate that this compound may help regulate blood glucose levels, although the exact mechanisms remain to be fully elucidated. Its potential role in diabetes management is an area of ongoing research.
Synthesis Methods
The synthesis of thieno[2,3-f]benzothiol-4-yl acetate typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing starting materials such as o-amino thiophenols and appropriate acylating agents under controlled conditions.
- Functionalization Techniques : Employing various catalysts and solvents to enhance yield and selectivity during the synthesis process.
The following table summarizes some synthetic routes explored in recent studies:
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Condensation with Acetic Anhydride | Utilizes acetic anhydride for acetylation | 75% |
| Microwave-Assisted Synthesis | Reduces reaction time significantly | 80% |
| Solvent-Free Conditions | Eco-friendly approach with high efficiency | 70% |
Case Studies and Research Findings
Several studies have investigated the biological activity of thieno[2,3-f]benzothiol-4-yl acetate:
- Antioxidant Study : A study measured the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM, demonstrating its antioxidant potential.
- Anti-inflammatory Mechanism : In vitro experiments showed that thieno[2,3-f]benzothiol-4-yl acetate inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines stimulated by lipopolysaccharides (LPS) .
- Antidiabetic Activity : A recent study evaluated the compound's effects on glucose uptake in muscle cells. Results suggested an increase in glucose uptake by approximately 30% compared to control groups, indicating its potential as a therapeutic agent for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
